6-(4-isobutylphenyl)pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(17)16-15-13/h3-8,10H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCAYYNLSBEVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 4 Isobutylphenyl Pyridazin 3 2h One and Analogous Pyridazinone Derivatives
General Synthetic Strategies for Pyridazin-3(2H)-one Ring System Formation
The formation of the pyridazin-3(2H)-one ring is a foundational step in the synthesis of its numerous derivatives. The most prevalent and versatile methods involve the cyclocondensation of appropriate precursors with hydrazine (B178648) derivatives or the chemical transformation of existing heterocyclic systems. researchgate.netresearchgate.net
Cyclocondensation Reactions Involving Hydrazines
The classical and most widely employed method for constructing the pyridazin-3(2H)-one ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound, particularly a γ-keto acid or its ester, and hydrazine or a substituted hydrazine. researchgate.netbeilstein-journals.org This reaction proceeds through the formation of an intermediate hydrazone, followed by an intramolecular cyclization to yield a dihydropyridazinone, which can then be dehydrogenated to the aromatic pyridazinone. scispace.commdpi.com
The general mechanism involves the reaction of hydrazine hydrate (B1144303) with a β-aroylpropionic acid in a suitable solvent, such as ethanol, often under reflux conditions. mdpi.com This approach is highly effective for synthesizing a wide array of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. For instance, the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is achieved by refluxing 3-benzoylpropionic acid with hydrazine hydrate. mdpi.com Subsequent dehydrogenation, typically using a bromine/acetic acid mixture, yields the final 6-phenylpyridazin-3(2H)-one. scispace.commdpi.comcore.ac.uk
This strategy's versatility is demonstrated by its application to various substituted γ-keto acids, allowing for the introduction of diverse functionalities at the 6-position of the pyridazinone ring. scispace.com
Table 1: Examples of Pyridazinone Synthesis via Cyclocondensation
| Starting γ-Keto Acid | Hydrazine Derivative | Product | Reference(s) |
| 3-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | mdpi.com |
| γ-(4-methoxy-3-methylbenzoyl)butanoic acid | Hydrazine hydrate | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | scispace.comcore.ac.uk |
| β-Aroylpropionic acids | 4-Hydrazinobenzenesulfonamide hydrochloride | 6-Aryl-2-benzenesulfonamide-pyridazinones | scispace.com |
| 4-Oxoalkanoic acids | Hydrazine | 4,5-Dihydropyridazinones |
Transformations of Precursor Heterocycles
An alternative strategy for synthesizing pyridazinone derivatives involves the chemical modification of a pre-existing heterocyclic core. This approach is particularly useful for introducing substituents that are not easily incorporated via the cyclocondensation route.
A common precursor for these transformations is a halopyridazinone, such as 3,6-dichloropyridazine (B152260) or a 6-aryl-3-chloropyridazine derivative. The halogen atom can be readily displaced by various nucleophiles. For example, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are highly effective for introducing aryl or other organic moieties by reacting a chloropyridazinone with a corresponding boronic acid. scispace.comnih.govresearchgate.net This method allows for the synthesis of a diverse library of 6-arylpyridazin-3(2H)-ones. nih.gov
Furthermore, pyridazinones can serve as starting materials for the synthesis of fused heterocyclic systems. For instance, new pyrrolo[1,2-b]pyridazine (B13699388) derivatives have been synthesized starting from 3(2H)pyridazinone acids, demonstrating the utility of the pyridazinone ring as a versatile building block. nih.gov
Directed Synthesis of 6-(4-isobutylphenyl)pyridazin-3(2H)-one and its Direct Derivatives
The synthesis of the specific target compound, this compound, and its derivatives requires tailored strategies to incorporate the 4-isobutylphenyl group and to perform subsequent modifications on the pyridazinone ring.
Strategies for Incorporating the 4-Isobutylphenyl Moiety
Two primary strategies are effective for introducing the 4-isobutylphenyl group onto the pyridazinone scaffold: building the ring from a precursor already containing the moiety or attaching the moiety to a pre-formed pyridazinone ring.
Friedel-Crafts Acylation Followed by Cyclocondensation : This is a highly convergent approach. The synthesis begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms the key intermediate, 4-oxo-4-(4-isobutylphenyl)butanoic acid. This γ-keto acid is then subjected to cyclocondensation with hydrazine hydrate, as described in section 2.1.1, to yield 6-(4-isobutylphenyl)-4,5-dihydropyridazin-3(2H)-one. A final dehydrogenation step would produce the target aromatic compound, this compound. This multi-step process is analogous to the synthesis of other 6-arylpyridazinones where the aryl group is introduced at the beginning of the sequence. scispace.commdpi.comcore.ac.uk
Palladium-Catalyzed Suzuki Coupling : This method involves the cross-coupling of a suitable pyridazinone precursor with a 4-isobutylphenylboronic acid. A common starting material is 6-chloropyridazin-3(2H)-one. The Suzuki reaction, catalyzed by a palladium complex, effectively couples the 4-isobutylphenyl group at the 6-position of the ring. nih.gov This strategy has been successfully employed in the solid-phase synthesis of 6-arylpyridazin-3(2H)-ones, highlighting its efficiency and applicability for creating diverse analogues. nih.govresearchgate.net
Mannich Reaction Applications in Pyridazinone Derivatization
The Mannich reaction is a powerful tool for the N-functionalization of pyridazinones. The reaction introduces an aminomethyl group at the N-2 position of the pyridazinone ring, which is a common site for derivatization. nih.gov This three-component reaction involves the pyridazinone, formaldehyde (B43269), and a primary or secondary amine. core.ac.uk
For example, reacting a 6-substituted-4,5-dihydropyridazin-3(2H)-one with formaldehyde and a secondary amine (such as piperidine (B6355638) or morpholine) yields the corresponding N-dialkylaminomethyl derivatives, also known as Mannich bases. core.ac.uk This reaction provides a straightforward method to introduce new functionalities and modify the physicochemical properties of the parent compound.
Table 2: Examples of Mannich Bases from Pyridazinone Derivatives
| Pyridazinone Substrate | Amine | Product | Reference(s) |
| 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Piperidine | 2-(Piperidin-1-ylmethyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | core.ac.uk |
| 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Morpholine | 2-(Morpholin-4-ylmethyl)-6-(4-methoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | core.ac.uk |
| Benzofuran (as heteroaryl substrate) | Glycine methyl ester hydrochloride | Benzofuran-fused piperidine | nih.gov |
Multi-step Synthetic Sequences for Pyridazinone Analogues
The synthesis of diverse pyridazinone analogues often involves multi-step sequences that combine several of the fundamental reactions described previously. These sequences allow for the systematic construction and functionalization of the pyridazinone scaffold.
A representative synthetic sequence for a 2,6-disubstituted pyridazinone analogue might proceed as follows:
Ring Formation : Synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one via the cyclocondensation of the appropriate β-aroylpropionic acid with hydrazine. mdpi.com
Aromatization : Dehydrogenation of the dihydropyridazinone using bromine in acetic acid to form the 6-arylpyridazin-3(2H)-one. scispace.comcore.ac.uk
Chlorination : Conversion of the pyridazinone to a 3-chloropyridazine (B74176) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). core.ac.uk This step activates the 3-position for nucleophilic substitution.
Nucleophilic Substitution : Reaction of the 3-chloropyridazine with various nucleophiles (e.g., amines, azides) to introduce diverse substituents. core.ac.ukdocumentsdelivered.com
N-Alkylation/Functionalization : Alkylation or other functionalization at the N-2 position, for example, by reaction with alkyl halides or through a Mannich reaction. core.ac.uknih.gov
An alternative powerful approach is solid-phase synthesis. This methodology involves immobilizing a pyridazine (B1198779) moiety, such as 3,6-dichloropyridazine, onto a polymer resin (e.g., Wang resin). nih.govresearchgate.net Subsequent reactions, such as Suzuki coupling with various arylboronic acids, are carried out on the solid support. The final 6-arylpyridazin-3(2H)-one products are then cleaved from the resin, often in high purity. nih.gov This technique is particularly well-suited for combinatorial chemistry and the generation of compound libraries. nih.govresearchgate.net
Chemical Modifications and Analog Design
The design of new pyridazinone-based analogs is a key strategy in the discovery of novel therapeutic agents. ijres.org Chemical modifications are typically focused on three main regions of the molecule: the nitrogen atom of the pyridazinone ring, the carbon atoms within the ring, and the phenyl moiety attached at the 6-position.
N-Substitution on the Pyridazinone Nitrogen Atom
The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a common site for chemical modification. The presence of a proton on this nitrogen in the parent structure allows for reactions such as alkylation, acylation, and the introduction of various other substituents to explore structure-activity relationships (SAR). nih.gov
Alkylation of the N2 position is a straightforward method to introduce diverse functional groups. This is often achieved by reacting the parent pyridazinone with an alkyl halide or dialkyl sulfate (B86663) in the presence of a base. sphinxsai.com For instance, a variety of 6-phenyl-3(2H)-pyridazinone-2-propionamide derivatives have been synthesized to enhance their biological profiles. nih.gov Another example involves reacting the pyridazinone core with phenyl iso/thiocyanates to yield phenylurea/thiourea derivatives. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its interaction with biological targets. acs.orgblumberginstitute.org
The table below illustrates examples of N-substitution on a pyridazinone core.
| Parent Compound Position | Reagent/Reaction Type | Resulting N-Substituent | Reference |
|---|---|---|---|
| N2 | Propionamide Synthesis | -[4-(4-fluorophenyl)piperazinyl] propanamide | nih.gov |
| N2 | Alkylation with Propyl Halide | -Propyl | nih.gov |
| N2 | Reaction with Phenyl Isocyanate | -C(=O)NH-Phenyl | nih.gov |
| N2 | Reaction with Sulfonyl Chloride | -SO2-Benzene | nih.gov |
Substituent Variation on the Pyridazinone Ring Carbons
Modifications to the carbon atoms of the pyridazinone ring, particularly at the C4 and C5 positions, provide another avenue for structural diversification. The electron-deficient nature of the pyridazine ring makes its carbon atoms susceptible to nucleophilic attack, although activating groups are often required for electrophilic substitution. sphinxsai.com
One common strategy involves the condensation of β-aroylacrylic acids with hydrazine derivatives, which allows for the introduction of substituents at the C6 position, and subsequent modifications can be performed on other parts of the ring. scispace.com For example, condensation of a 6-aryl-4,5-dihydropyridazin-3(2H)-one with aromatic aldehydes can introduce substituted benzyl (B1604629) groups at the C4 position. scispace.com Furthermore, a Diaza-Wittig reaction has been utilized as a key step in a strategy to access pyridazine derivatives with variations at the C6 position. nih.gov These modifications allow for the exploration of the steric and electronic requirements of the target binding site. acs.org
The following table presents examples of substitutions on the pyridazinone ring carbons.
| Parent Compound Position | Reagent/Reaction Type | Resulting Substituent | Reference |
|---|---|---|---|
| C4 | Condensation with Aromatic Aldehyde | -Benzyl | scispace.com |
| C5 | Substitution with para-phenyl-substituted group | -para-phenyl-substituted group | nih.gov |
| C6 | Diaza-Wittig Reaction | Ester or Ketone Group | nih.gov |
| C6 | Suzuki–Miyaura Cross-Coupling | -Aryl | researchgate.net |
Structural Diversification at the Phenyl Moiety and Bioisosteric Replacements
The 6-phenyl group is a critical component for the activity of many pyridazinone derivatives, and its modification is a primary focus of analog design. nih.gov
Structural Diversification: Simple modifications to the phenyl ring, such as the introduction of halides, alkyl, or alkoxy groups, can significantly impact biological activity. nih.gov For instance, the synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones demonstrates a common approach to introducing halogen substituents. nih.gov The position and nature of these substituents can influence the molecule's electronic properties and its ability to form key interactions with biological targets. acs.org
Bioisosteric Replacements: A more advanced strategy involves the complete replacement of the phenyl ring with a bioisostere. Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. drughunter.com Phenyl rings are often targeted for replacement to improve physicochemical properties like solubility and metabolic stability. nih.govresearchgate.net
Common bioisosteric replacements for a phenyl ring include other aromatic heterocycles (e.g., pyridine, thiophene) or saturated, C(sp3)-rich motifs. nih.govdrughunter.com For example, bridged piperidine moieties and 2-oxabicyclo[2.2.2]octane have been successfully used as phenyl ring bioisosteres, leading to improved drug-like properties. nih.govresearchgate.net The pyridazine ring itself can be considered a bioisosteric replacement for a phenyl ring, offering different hydrogen bonding capabilities and polarity. nih.gov This approach allows for the exploration of novel chemical space and the potential to overcome liabilities associated with the phenyl group. ijres.org
The table below provides examples of phenyl moiety modifications and bioisosteric replacements.
| Modification Strategy | Example Substituent/Replacement | Rationale/Effect | Reference |
|---|---|---|---|
| Phenyl Ring Substitution | -Cl, -Br (Halogens) | Modulates electronic properties and lipophilicity | nih.gov |
| Phenyl Ring Substitution | -NO2 (Nitro group) | Introduces a strong electron-withdrawing group | nih.gov |
| Bioisosteric Replacement | Bridged Piperidine | Improves solubility and lipophilicity | nih.gov |
| Bioisosteric Replacement | 2-Oxabicyclo[2.2.2]octane | Improves physicochemical properties while retaining bioactivity | researchgate.net |
Structure Activity Relationship Sar and Ligand Design Principles for 6 4 Isobutylphenyl Pyridazin 3 2h One Analogues
Elucidation of Pharmacophore Elements within the Pyridazinone Scaffold
The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. sarpublication.com The core pharmacophoric features of the 6-arylpyridazin-3(2H)-one scaffold, which are crucial for its biological activity, have been identified through numerous studies. For cyclooxygenase-2 (COX-2) inhibition, a key target for anti-inflammatory agents, pharmacophore models have been developed that highlight the essential structural components. nih.gov
A typical pharmacophore model for pyridazinone-based COX-2 inhibitors includes:
A central heterocyclic scaffold: The pyridazinone ring itself is a critical component, providing the fundamental framework for the molecule.
A hydrophobic group: The 6-aryl substituent, in this case, the 4-isobutylphenyl group, often occupies a hydrophobic pocket within the receptor's active site. The lipophilic character of this group can be crucial for anchoring the molecule correctly. mdpi.com
Hydrogen bond acceptors: The carbonyl group at position 3 and the nitrogen atom at position 2 of the pyridazinone ring are key hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein. nih.gov
An aromatic ring: The phenyl group at position 6 serves as a significant feature, often involved in π-π stacking or hydrophobic interactions within the receptor.
These fundamental elements provide a blueprint for the design of new analogues, ensuring that the core interactions necessary for biological activity are maintained.
Influence of Substitution Patterns on Biological Potency and Selectivity
The biological activity and selectivity of 6-(4-isobutylphenyl)pyridazin-3(2H)-one analogues can be significantly modulated by altering the substitution patterns on both the pyridazinone ring and the 6-phenyl moiety.
Substitutions on the Pyridazinone Ring:
N-2 Position: The substituent at the N-2 position of the pyridazinone ring plays a crucial role in determining potency. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, a hydrogen bond donor (R2 = H) at this position was found to be optimal for affinity, with N-methyl derivatives showing reduced potency. nih.gov Conversely, introducing larger hydrophobic substituents like a benzyl (B1604629) group can impact selectivity. nih.gov The presence of an acetamide (B32628) side chain linked to the lactam nitrogen at this position has been shown to enhance analgesic and anti-inflammatory actions. sarpublication.com
Position 4: Modifications at the 4-position of the pyridazinone core can also affect its anti-inflammatory potential. cu.edu.eg The introduction of increasingly bulkier alkyl groups (methyl, ethyl, n-propyl, n-butyl) at this position has been shown to improve anti-inflammatory activity. mdpi.com
Position 5: Alterations at this position can also influence activity. For example, in a series of pyridazinone derivatives targeting monoamine oxidase-B (MAO-B), specific substitutions at this position were explored to enhance inhibitory activity. mdpi.com
Substitutions on the 6-Aryl Ring:
The nature and position of substituents on the 6-phenyl ring are critical determinants of both potency and selectivity. For COX-2 inhibitors, the presence of a sulfonamide substituent at the para position of one of the aryl groups is a common feature that often confers optimal potency. cu.edu.eg
The following interactive table summarizes the general influence of substitution patterns on the biological activity of pyridazinone analogues based on various research findings.
| Position of Substitution | Substituent Type | General Effect on Biological Activity | Target/Activity |
| Pyridazinone Ring: N-2 | Hydrogen Bond Donor (e.g., -H) | Optimal for PDE4B affinity | PDE4 Inhibition |
| Small Alkyl (e.g., -CH3) | Decreased potency compared to -H | PDE4 Inhibition | |
| Acetamide Side Chain | Enhanced analgesic and anti-inflammatory action | Analgesic/Anti-inflammatory | |
| Pyridazinone Ring: Position 4 | Bulky Alkyl Groups | Improved anti-inflammatory activity | Anti-inflammatory |
| 6-Aryl Ring: Para-position | Sulfonamide (-SO2NH2) | Often confers optimal COX-2 inhibitory potency | COX-2 Inhibition |
| Electron-withdrawing groups | Can increase MAO-B inhibitory activity | MAO-B Inhibition | |
| Dichloro substitution | Showed clear cardiotonic effect | Cardiotonic Activity | |
| Amino-methyl substitution | Showed clear cardiotonic effect | Cardiotonic Activity |
Conformational Requirements for Receptor Binding
The three-dimensional conformation of this compound analogues is a critical factor for their interaction with biological targets. Molecular docking studies have provided insights into the binding modes of pyridazinone derivatives within the active sites of enzymes like COX-2. researchgate.net
For effective binding to the COX-2 active site, the molecule must adopt a conformation that allows the key pharmacophoric elements to interact optimally with the corresponding residues in the enzyme. The 4-isobutylphenyl group, for instance, is often positioned within a hydrophobic pocket. The pyridazinone core orients itself to facilitate hydrogen bonding between its carbonyl oxygen and/or ring nitrogen and key amino acids in the active site.
The relative orientation of the 6-phenyl ring and the pyridazinone ring is also important. The degree of conformational freedom between these two parts of the molecule can influence both potency and selectivity. nih.gov Studies on fused pyridazinone systems have shown that reducing the double bond on the pyridazinone ring (dihydro derivatives) is generally not favorable for anti-inflammatory activity, suggesting that the planarity or specific conformation of the unsaturated ring is important. mdpi.com
Rational Design Strategies for Enhanced Bioactivity
The understanding of SAR and pharmacophoric requirements has enabled the rational design of novel this compound analogues with improved biological profiles. mdpi.comnih.gov
One common strategy is scaffold hopping and hybridization , where the pyridazinone core is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. For example, the incorporation of a 1,3,4-oxadiazole (B1194373) moiety into the pyridazinone scaffold has been explored to improve COX-2 affinity. mdpi.com This approach is inspired by the presence of five-membered heterocyclic rings in established COX-2 inhibitors.
Another strategy involves the modification of substituents based on the known topology of the target's active site . For instance, recognizing that the binding pocket of COX-2 is larger than that of COX-1, researchers have introduced bulkier, doubly substituted arylpiperazine pharmacophores to pyridazinone derivatives to improve the COX-2/COX-1 inhibitory ratio. mdpi.com
The following interactive table outlines some rational design strategies and their intended outcomes for pyridazinone analogues.
| Design Strategy | Modification | Intended Outcome |
| Hybridization | Incorporation of a 1,3,4-oxadiazole moiety | Improved COX-2 affinity and reduced gastrotoxicity |
| Substitution Modification | Introduction of bulky, disubstituted arylpiperazine groups | Enhanced selectivity for COX-2 over COX-1 |
| Bioisosteric Replacement | Substitution of the carbonyl group with a thiocarbonyl | Improved selectivity for COX-2 |
| Side Chain Extension | Addition of substituted benzalhydrazone to the N-2 position | Increased MAO-B inhibitory activity |
These rational design approaches, grounded in a thorough understanding of the SAR of the pyridazinone scaffold, continue to drive the development of novel and more effective therapeutic agents based on the this compound template.
Advanced Computational and Theoretical Chemistry Studies of 6 4 Isobutylphenyl Pyridazin 3 2h One
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, providing insights that are complementary to experimental data. researchgate.netmdpi.com For 6-(4-isobutylphenyl)pyridazin-3(2H)-one, DFT calculations are instrumental in predicting its geometry, reactivity, and spectroscopic characteristics. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation and determine the molecule's electronic ground state. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich isobutylphenyl ring, which can readily donate electrons. The LUMO is likely distributed over the pyridazinone ring, which contains electronegative nitrogen and oxygen atoms, making it the electron-accepting region of the molecule. This distribution of frontier orbitals governs the molecule's interaction with other chemical species.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |
Note: The values presented are illustrative, based on DFT calculations for structurally similar pyridazinone derivatives, and serve to exemplify the application of FMO analysis.
Global reactivity descriptors derived from DFT calculations quantify the chemical behavior of molecules. These indices are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of reactivity. mdpi.comnih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. researchgate.net
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.
Global Electrophilicity Index (ω): This index, defined by Parr, measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η. A high electrophilicity index indicates a good electrophile. chemrxiv.org
These descriptors are crucial for predicting how this compound will behave in chemical reactions, particularly in interactions with biological macromolecules. scielo.org.mx
| Global Reactivity Descriptor | Calculated Value | Significance |
|---|---|---|
| Chemical Potential (μ) | -3.70 eV | Indicates the tendency of electrons to escape from the molecule. |
| Chemical Hardness (η) | 2.45 eV | Measures resistance to charge transfer; a higher value suggests greater stability. |
| Global Softness (S) | 0.408 eV-1 | Indicates the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | 2.79 eV | Quantifies the molecule's ability to act as an electrophile. |
Note: These values are calculated from the illustrative FMO energies in the preceding table and are representative for this class of compounds.
DFT calculations are widely used to simulate and predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. nih.gov By comparing the computed IR spectrum with the experimental one, researchers can assign specific vibrational modes to the corresponding functional groups, confirming the molecular structure. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental results and are invaluable for structural elucidation. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.org This analysis helps identify the nature of electronic transitions (e.g., π → π*) within the molecule. researchgate.net
For this compound, such simulations would provide a detailed spectroscopic profile, confirming its structural integrity and electronic properties.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic and interactive view of molecular systems, offering critical insights into ligand-target interactions and the stability of resulting complexes.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. semanticscholar.org Given the structural similarity of the 4-isobutylphenyl group to that found in ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), the cyclooxygenase (COX) enzymes, particularly COX-2, are logical targets for this compound. semanticscholar.orgnih.gov
Docking studies of pyridazine (B1198779) derivatives into the COX-2 active site (e.g., PDB ID: 3LN1) have shown that these compounds can form stable complexes. nih.govrsc.org The binding is typically stabilized by a network of interactions, including:
Hydrogen Bonds: The pyridazinone core can form hydrogen bonds with key residues in the active site, such as Tyrosine (Tyr355) and Arginine (Arg120). researchgate.net
Hydrophobic Interactions: The isobutylphenyl group fits into a hydrophobic pocket of the COX-2 active site, interacting with residues like Valine (Val523), Alanine (Ala527), and Leucine (Leu352).
Pi-Stacking Interactions: The phenyl ring can engage in π-π or π-cation stacking with aromatic residues like Phenylalanine (Phe518) or Histidine (His90). nih.gov
These interactions anchor the ligand within the active site, and the calculated binding energy (or docking score) provides an estimate of the binding affinity.
| Interaction Type | Key Amino Acid Residues in COX-2 Active Site | Contributing Moiety of Ligand | Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Arg120, Tyr355, Ser530 | Pyridazinone N-H, Carbonyl Oxygen | -9.5 to -11.0 |
| Hydrophobic/van der Waals | Val349, Leu352, Val523, Ala527 | Isobutyl group, Phenyl ring | |
| Pi-Stacking | His90, Phe518, Trp387 | Phenyl ring |
Note: The data represents typical interactions and binding energy ranges observed for pyridazinone-based COX-2 inhibitors in molecular docking studies. mdpi.com
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov An MD simulation tracks the movements and conformational changes of the ligand-protein complex over time (typically nanoseconds), providing deeper insights into the stability and dynamics of the binding. researchgate.net
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable and converging RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. It can reveal which amino acid residues are most affected by the ligand's binding. researchgate.net
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the stability of key interactions predicted by docking.
Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which correlates well with experimental binding affinities. mdpi.com
For this compound, an MD simulation would validate the docking pose, confirm the stability of its interactions with COX-2, and provide a more robust prediction of its inhibitory potential. nih.gov
| MD Simulation Analysis | Objective | Typical Output/Finding |
|---|---|---|
| RMSD Analysis | Assess the overall stability of the ligand-protein complex. | Low and stable RMSD values (< 3 Å) indicate a stable binding pose. |
| RMSF Analysis | Identify flexible regions of the protein and ligand. | Low fluctuations in the ligand and key active site residues suggest stable interactions. |
| Hydrogen Bond Occupancy | Quantify the stability of specific hydrogen bonds over time. | High occupancy (>50%) for key H-bonds confirms their importance for binding. |
| MM/PBSA Binding Free Energy | Provide a more accurate estimate of binding affinity. | A highly negative binding free energy (e.g., < -50 kJ/mol) suggests strong binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. beilstein-journals.org For the pyridazinone class of compounds, including this compound, various QSAR studies have been developed to quantitatively explain structure-activity relationships and predict the bioactivities of novel derivatives. tandfonline.com
These models are built using a dataset of compounds, which is typically divided into a training set for model generation and a test set for validation. tandfonline.com A range of physicochemical parameters and molecular descriptors are calculated for each compound. In studies on pyridazinone derivatives, these have included steric and electrostatic fields, among other properties. tandfonline.com Regression analysis is then performed to generate a QSAR equation that links these descriptors to a specific biological activity, such as enzyme inhibition (IC50 values).
For instance, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazolo[3,4-d]pyridazinone derivatives. tandfonline.comtandfonline.com These studies have reported high squared correlation coefficient (R²) and cross-validated correlation coefficient (q²) values, indicating that the constructed models are reliable and can accurately predict the bioactivities of new inhibitors before their synthesis. tandfonline.comtandfonline.com The structural insights gained from these QSAR models, often visualized through contour maps, are instrumental in guiding the rational design of more potent and selective compounds within the pyridazinone family. tandfonline.com
| Study Focus | Model Type | Key Statistical Parameters | Primary Descriptors | Predicted Activity | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyridazinone derivatives | 3D-QSAR (CoMFA/CoMSIA) | High q² (e.g., 0.649) and R² (e.g., 0.992) values | Steric and Electrostatic fields | FGFR1 Inhibition (pIC50) | tandfonline.comtandfonline.com |
| Pyridazinone-2-ylacetohydrazide derivatives | QSAR | R² value of 1 | 8 different physicochemical parameters | Acetylcholinesterase Inhibition (IC50) | |
| Pyridazinone derivatives | 3D-QSAR Pharmacophore | - | Pharmacophoric features | Vasorelaxant Activity | nih.gov |
In Silico Pharmacokinetic Predictions (ADME Modeling)
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical component of computational drug discovery, used to predict the pharmacokinetic profile of a compound early in the development process. nih.govresearchgate.net For pyridazinone derivatives, including this compound, computer-based ADMET studies have been employed to evaluate their physicochemical properties and drug-likeness behavior. nih.govnih.gov These predictive models suggest that many novel pyridazinone derivatives possess promising pharmacokinetic profiles, including good oral bioavailability and adherence to established drug-likeness rules such as Lipinski's Rule of Five. nih.govmdpi.comresearchgate.net
The bioavailability of lead molecules can be assessed using platforms like SwissADME, which generate a "bioavailability radar" based on key physicochemical parameters like lipophilicity, size, polarity, solubility, flexibility, and saturation. mdpi.com Studies on certain pyridazinone derivatives have shown that they fall within the optimal range for these properties, indicating favorable drug-like characteristics. mdpi.com Such computational screening helps prioritize compounds for further development by identifying candidates with a higher probability of possessing desirable pharmacokinetic properties. mdpi.com
| ADME Parameter | Predicted Outcome for Pyridazinone Derivatives | Significance | Reference |
|---|---|---|---|
| Oral Bioavailability | Good to Excellent | Indicates efficient absorption into systemic circulation after oral administration. | nih.govmdpi.com |
| Intestinal Absorption | Excellent | Suggests high potential for absorption from the gastrointestinal tract. | nih.gov |
| Drug-Likeness | Compliant with Lipinski's, Veber's, and other rules | Molecule possesses physicochemical properties consistent with known oral drugs. | mdpi.comd-nb.info |
| Aqueous Solubility | Variable; may require improvement in some cases | Crucial for absorption and formulation; can be a target for chemical modification. | nih.govresearchgate.net |
| CNS Permeability | High level predicted for some derivatives | Indicates potential to cross the blood-brain barrier, relevant for CNS targets. | mdpi.com |
The absorption of a drug, primarily from the gastrointestinal tract, is a prerequisite for its therapeutic efficacy. Computational models are widely used to predict key absorption parameters, such as intestinal absorption and cell membrane permeability. researchgate.net For the pyridazinone class of compounds, in silico studies consistently predict excellent intestinal absorption. nih.gov These predictions are often based on models that simulate passage through the intestinal wall, such as Caco-2 cell permeability models. researchgate.net Predicted pharmacokinetic analyses of various pyridazinone derivatives suggest potentially good membrane permeability, a factor essential for a compound to move from the gut into the bloodstream. mdpi.com These computational assessments allow for the early identification of molecules with favorable absorption characteristics, reducing the reliance on later-stage, resource-intensive experimental assays.
Following absorption, a drug is distributed throughout the body via the circulatory system. In silico models predict key distribution properties, including volume of distribution (Vd) and plasma protein binding (PPB). These parameters are heavily influenced by the physicochemical characteristics of the molecule, such as lipophilicity (LogP), size, and charge, which are routinely calculated in ADMET profiling. nih.govmdpi.com While specific predictive distribution studies on this compound are not extensively detailed in the available literature, the general ADMET assessments performed on related pyridazinone derivatives provide foundational data. nih.govmdpi.com For example, the lipophilicity and polarity data generated from platforms like SwissADME for pyridazinone analogs can be used to infer their likely distribution behavior, such as the tendency to bind to plasma proteins like albumin or distribute into fatty tissues. mdpi.com
Drug metabolism is a critical process that transforms xenobiotics into more easily excretable forms, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. bioinformation.netnih.gov Predicting a compound's metabolic fate and its potential to interact with CYP enzymes is a key goal of in silico toxicology and pharmacokinetics. researchgate.neteurekaselect.com An ideal drug candidate should have a predictable metabolic pathway and a low risk of causing drug-drug interactions by inhibiting or inducing CYP enzymes. bioinformation.net
Computational studies on several series of newly synthesized pyridazinone derivatives have indicated no significant inhibition of cytochrome P450 enzymes. nih.gov In silico tools can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to be involved in the metabolism of a compound. news-medical.netmdpi.com These models analyze the molecule's structure to identify potential sites of metabolism—atoms that are most susceptible to enzymatic modification (e.g., hydroxylation, N-dealkylation). news-medical.net This information is invaluable for medicinal chemists, as it allows them to modify the molecule at these labile sites to improve metabolic stability. news-medical.net For this compound, such models would predict likely metabolic hotspots, such as the isobutyl group or the phenyl ring, guiding further structural optimization if needed.
| CYP Isoform | % of Drugs Metabolized | Key Role and Interaction Potential | Reference |
|---|---|---|---|
| CYP3A4/5 | ~50% | Metabolizes the largest number of drugs. Inhibition or induction is a major source of drug-drug interactions. | nih.govfda.gov |
| CYP2D6 | ~20% | Subject to significant genetic polymorphism, leading to "poor" or "ultrarapid" metabolizer phenotypes. | news-medical.net |
| CYP2C9 | ~10% | Metabolizes many nonsteroidal anti-inflammatory drugs (NSAIDs) and other weakly acidic molecules. | bioinformation.net |
| CYP2C19 | ~5% | Also subject to genetic polymorphism, affecting the metabolism of drugs like proton pump inhibitors. | news-medical.net |
| CYP1A2 | ~5% | Metabolizes polyaromatic hydrocarbons and is induced by smoking. | bioinformation.netnih.gov |
The final stage of a drug's journey through the body is elimination, which involves the excretion of the parent compound and its metabolites, typically via the kidneys (urine) or the liver (bile/feces). researchgate.net Computational ADME models provide predictions of key elimination parameters, such as clearance rate and half-life. These predictions are derived from the compound's structural and physicochemical properties, including molecular weight, solubility, and metabolic stability. nih.gov While specific elimination pathway predictions for this compound require dedicated modeling, the comprehensive in silico ADMET profiles generated for analogous pyridazinone structures lay the groundwork for such characterizations. mdpi.comresearchgate.net By integrating data on absorption, distribution, and metabolism, these computational approaches can build a holistic pharmacokinetic model to estimate how long a compound is likely to remain in the body before being cleared.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-(4-isobutylphenyl)pyridazin-3(2H)-one, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the isobutyl group, the aromatic protons on the phenyl ring, and the protons on the pyridazinone ring. The splitting patterns (singlet, doublet, triplet, etc.) and integration values for each signal would confirm the connectivity of the molecule. For instance, the two vinyl protons on the pyridazinone ring would likely appear as doublets due to coupling with each other.
¹³C NMR spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environments. A ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom, including those in the isobutyl group, the phenyl ring, and the pyridazinone core. The chemical shifts would help identify the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyl substituent.
While specific spectral data for this compound is not detailed in the provided search results, the characterization of analogous pyridazinone derivatives heavily relies on these techniques to confirm their structures.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Pyridazinone Core Structure (Note: This data is representative and not specific to this compound)
| Technique | Expected Chemical Shift Range (δ, ppm) | Corresponding Functional Group |
|---|---|---|
| ¹H NMR | ~11.0 - 13.0 | N-H (amide) |
| ¹H NMR | ~7.0 - 8.0 | Aromatic C-H & Pyridazinone C-H |
| ¹H NMR | ~2.5 | -CH₂- (isobutyl) |
| ¹H NMR | ~1.9 | -CH- (isobutyl) |
| ¹H NMR | ~0.9 | -CH₃ (isobutyl) |
| ¹³C NMR | ~160 - 170 | C=O (carbonyl) |
| ¹³C NMR | ~120 - 150 | Aromatic & Vinyl Carbons |
| ¹³C NMR | ~20 - 45 | Aliphatic Carbons (isobutyl) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected. Key peaks would include a strong absorption for the carbonyl (C=O) group of the pyridazinone ring, typically around 1650-1700 cm⁻¹, N-H stretching vibrations from the amide group around 3200 cm⁻¹, and C-H stretching from the aromatic and aliphatic parts of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. The phenyl and pyridazinone rings in this compound constitute a conjugated system that would absorb UV light, resulting in characteristic absorbance maxima (λmax). The position of these maxima can offer insights into the extent of conjugation within the molecule. For a related compound, 6-Methyl-4-(4-methylphenyl)-3(2h)-pyridazinone, UV-Vis spectral data has been recorded.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (amide) | ~3200 | Stretching |
| C-H (aromatic) | ~3100-3000 | Stretching |
| C-H (aliphatic) | ~2960-2850 | Stretching |
| C=O (amide) | ~1680 | Stretching |
| C=N / C=C | ~1600-1450 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₄H₁₆N₂O, the calculated molecular weight is 228.29 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to this weight. Analysis of the fragmentation pattern would reveal characteristic losses, such as the loss of the isobutyl group, which would further support the proposed structure.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. This technique provides unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry. For a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, X-ray crystallography revealed that the 1,6-dihydropyridazine ring is essentially planar. A similar analysis of this compound would confirm the planarity of the pyridazinone ring and the orientation of the isobutylphenyl substituent relative to the heterocyclic core.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC) is a simple, rapid technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A spot of the compound on a TLC plate moves a certain distance relative to the solvent front, a value known as the retention factor (Rf), which is characteristic for a given compound and solvent system. The presence of a single spot suggests a pure compound.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a sample would be analyzed by HPLC, and a pure compound would ideally show a single peak in the chromatogram. The purity can be quantified by measuring the area of this peak relative to any impurity peaks. HPLC is also a key method for purifying the final compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₁₄H₁₆N₂O), the theoretical composition can be calculated. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.
Table 3: Theoretical Elemental Composition of this compound
| Element | Molecular Formula | Calculated Mass Percentage (%) |
|---|---|---|
| Carbon (C) | C₁₄H₁₆N₂O | 73.66% |
| Hydrogen (H) | 7.06% | |
| Nitrogen (N) | 12.27% | |
| Oxygen (O) | 7.01% |
Conclusion and Future Perspectives in Research on 6 4 Isobutylphenyl Pyridazin 3 2h One
Synthesis of Key Research Findings and Contributions
Research into pyridazinone derivatives has established their importance as versatile bioactive molecules. benthamdirect.com The core structure has been associated with a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities. nih.govscispace.com A general method for the synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones involves the reaction of an appropriate γ-ketoacid with hydrazine (B178648) hydrate (B1144303). nih.gov This foundational chemistry provides a reliable route to a diverse range of derivatives, including 6-(4-isobutylphenyl)pyridazin-3(2H)-one.
The biological activity of pyridazinone derivatives is often linked to their ability to interact with various biological targets. For instance, some derivatives have been identified as inhibitors of phosphodiesterase III (PDEIII), contributing to their cardiovascular effects. nih.gov The incorporation of the pyridazinone nucleus into therapeutically active molecules, either as a monocyclic unit or as part of a fused system, has consistently yielded compounds with significant pharmacological potential. nih.gov
Identification of Unaddressed Research Questions and Knowledge Gaps
Despite the progress in pyridazinone research, several knowledge gaps remain, particularly concerning specific derivatives like this compound. The precise structure-activity relationships (SARs) for many biological activities are not fully elucidated. While the general pharmacological profile of pyridazinones is known, the specific impact of the 4-isobutylphenyl substituent at the 6-position on the compound's pharmacokinetic and pharmacodynamic properties is an area requiring further investigation.
Key unaddressed questions include:
What is the full spectrum of biological targets for this compound?
How does the isobutylphenyl group influence the compound's selectivity for different enzyme isoforms or receptor subtypes?
What are the detailed mechanisms of action for its potential therapeutic effects?
What is the long-term safety and toxicity profile of this specific derivative?
Prospects for Further Academic Exploration and Therapeutic Innovation
The therapeutic potential of this compound warrants further academic and industrial investigation. Given the known anti-inflammatory and analgesic properties of many pyridazinone derivatives, this compound could be a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) with potentially fewer side effects. sarpublication.com Additionally, the cardiovascular applications of pyridazinones suggest that this derivative could be explored for the treatment of hypertension or heart failure. nih.gov
Future research should focus on a systematic evaluation of its biological activities through in vitro and in vivo screening models. The exploration of novel applications in less-studied therapeutic areas for pyridazinones could also yield innovative treatments. nih.gov
Advanced Synthetic Methodologies and Chemical Biology Approaches
Modern synthetic methodologies can greatly accelerate the exploration of pyridazinone derivatives. Advances in heterocyclic synthesis, including metal-catalyzed cross-coupling reactions and C-H activation, offer new ways to create diverse libraries of these compounds. rsc.org These techniques can facilitate the synthesis of novel analogs of this compound with modified properties.
Chemical biology approaches, such as the development of chemical probes, can be employed to identify the specific cellular targets of this compound. These tools are invaluable for elucidating its mechanism of action and for validating its therapeutic potential.
| Synthetic Approach | Description | Potential Application for this compound |
| Traditional Synthesis | Reaction of γ-ketoacids with hydrazine hydrate. nih.gov | Primary route for initial synthesis and scaffold generation. |
| Metal-Catalyzed Cross-Coupling | Palladium- or copper-catalyzed reactions for C-C and C-N bond formation. rsc.org | Functionalization of the pyridazinone or phenyl ring to create diverse analogs. |
| C-H Activation | Direct functionalization of C-H bonds. rsc.org | Late-stage modification of the core structure to rapidly generate derivatives. |
| Flow Chemistry | Continuous manufacturing processes. | Scalable and efficient synthesis for preclinical and clinical supply. |
Integration of Multi-omics Data in Preclinical Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. nih.gov In preclinical studies, this approach can help to identify biomarkers of efficacy and toxicity, elucidate mechanisms of action, and facilitate patient stratification in future clinical trials. astrazeneca.commedium.com
By analyzing the global changes in cellular molecules following treatment with the compound, researchers can gain insights into the pathways and networks it modulates. nih.gov This data-rich approach is crucial for modern drug discovery and development. astrazeneca.com
| Omics Technology | Application in Pyridazinone Research |
| Genomics | Identifying genetic factors that influence drug response. |
| Transcriptomics | Analyzing changes in gene expression to understand the mechanism of action. |
| Proteomics | Studying alterations in protein levels and post-translational modifications. |
| Metabolomics | Investigating changes in metabolic pathways. |
Development of Novel Computational Models and Artificial Intelligence Applications
Computational modeling and artificial intelligence (AI) are transforming drug discovery. acs.org For this compound, molecular docking studies can predict its binding modes to various biological targets, helping to rationalize its activity and guide the design of more potent analogs. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.
AI and machine learning algorithms can analyze large datasets from high-throughput screening and multi-omics studies to identify novel drug-target interactions and predict pharmacokinetic properties. acs.org These computational tools can significantly reduce the time and cost of preclinical research.
Interdisciplinary Approaches in Pyridazinone Research
The future of research on this compound and other pyridazinone derivatives will rely on interdisciplinary collaboration. nih.gov The expertise of medicinal chemists, pharmacologists, computational scientists, and clinicians is essential to fully realize the therapeutic potential of these compounds. researchgate.net
By combining cutting-edge technologies and diverse scientific perspectives, the research community can overcome the current challenges in drug discovery and develop novel pyridazinone-based therapies for a range of diseases. nih.gov This collaborative approach will be crucial for translating promising preclinical findings into clinical applications.
Q & A
Q. What are the common synthetic routes for 6-(4-isobutylphenyl)pyridazin-3(2H)-one derivatives, and how can reaction conditions be optimized for scalability?
The synthesis of pyridazinone derivatives often involves cyclocondensation of hydrazines with diketones or their equivalents. For example, substituted pyridazinones can be synthesized by reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-ones with aldehydes under basic conditions (e.g., ethanolic sodium ethoxide) to form 4-benzylidene derivatives . Ultrasound-assisted methods have been employed to enhance reaction efficiency and reduce solvent use, as demonstrated in the eco-friendly synthesis of 3-N-substituted derivatives . Optimization includes adjusting temperature (room temperature vs. reflux), solvent polarity, and catalyst choice to improve yields and purity.
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?
X-ray crystallography is the gold standard for unambiguous structural determination. For instance, Hirshfeld surface analysis and crystal structure studies of related pyridazinones (e.g., 4-benzyl-6-phenyl derivatives) reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which influence molecular packing . Complementary techniques include NMR (¹H/¹³C, DEPT, 2D-COSY) to confirm substitution patterns and FTIR to identify functional groups like carbonyls (C=O stretch at ~1650–1700 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating the pharmacological potential of pyridazinone derivatives?
Initial screening often focuses on in vitro anti-inflammatory activity (e.g., heat-induced hemolysis assays) and in vivo anticonvulsant models (e.g., isoniazid-induced seizures). For example, 6-aryl-4,5-dihydropyridazinones demonstrated anticonvulsant activity comparable to phenytoin and valproate in rodent models . Dose-response studies (e.g., 25–100 mg/kg) and toxicity profiling (LD₅₀ determination) are critical for prioritizing lead compounds .
Advanced Research Questions
Q. How can in silico methods predict the pharmacokinetic and toxicological profiles of this compound derivatives?
Computational tools like ADMET Predictor or SwissADME calculate physicochemical properties (logP, topological polar surface area) and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). For example, Tanimoto coefficient-based structural similarity analysis can identify analogs with known biological activities, while bioavailability radar charts assess drug-likeness . Molecular docking against targets like p38 MAP kinase (as seen in AS1940477, a related pyridazinone) helps rationalize therapeutic potential .
Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyridazinone derivatives?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance anticonvulsant activity, while bulky substituents (e.g., isobutyl) improve metabolic stability. For instance, 6-(4-chlorophenyl) derivatives showed higher potency than methyl-substituted analogs in seizure models . Substituent effects on hydrogen bonding (e.g., morpholino groups) also influence target binding, as seen in kinase inhibitors .
Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo studies for pyridazinones?
Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites.
- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution.
- Target engagement assays : Western blotting or ELISA to verify pathway modulation (e.g., p38 MAPK phosphorylation) .
Contradictions in naming conventions (e.g., ISO 1750 corrections for pesticide analogs) must also be addressed to ensure reproducibility .
Q. How can green chemistry principles improve the sustainability of pyridazinone synthesis?
Ultrasound-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) and solvent volumes by enhancing mass transfer. Solvent-free mechanochemical methods or biodegradable solvents (e.g., ethanol/water mixtures) minimize environmental impact . Catalytic systems like tri(2-furyl)phosphine-palladium complexes improve cross-coupling efficiency in Negishi reactions, reducing heavy metal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
